Polmacoxib

Description

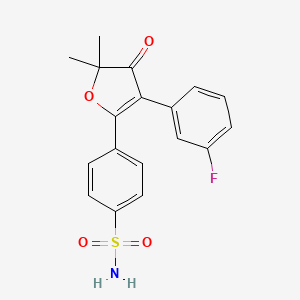

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4S/c1-18(2)17(21)15(12-4-3-5-13(19)10-12)16(24-18)11-6-8-14(9-7-11)25(20,22)23/h3-10H,1-2H3,(H2,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWPAFMIFNSIGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901029389 | |

| Record name | Polmacoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301692-76-2 | |

| Record name | Polmacoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301692-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polmacoxib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301692762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polmacoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12399 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Polmacoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POLMACOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ34D6YPAO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Polmacoxib S Biological Actions

Dual Inhibition of Cyclooxygenase-2 (COX-2) and Carbonic Anhydrase (CA) Isoforms

The therapeutic efficacy of Polmacoxib is underpinned by its capacity to interact with two distinct enzymatic targets: COX-2 and the CA enzyme family. researchgate.netpatsnap.cominvisionmedi.com This simultaneous targeting strategy distinguishes this compound from conventional NSAIDs and earlier generations of selective COX-2 inhibitors. jssuni.edu.inresearchgate.netorthopaper.comnewdrugapprovals.org

Selective COX-2 Inhibition: Molecular Basis and Impact on Prostaglandin (B15479496) Synthesis Pathways

Cyclooxygenase enzymes, specifically COX-1 and COX-2, are pivotal in the metabolic conversion of arachidonic acid into prostanoids, a class of lipid mediators that includes prostaglandins (B1171923). nih.govccjm.org While COX-1 is generally expressed constitutively and involved in maintaining normal physiological functions, COX-2 expression is typically induced during inflammatory processes, leading to the generation of pro-inflammatory prostaglandins. nih.govpatsnap.comscielo.org.mx this compound functions as a selective inhibitor of the COX-2 isoform. patsnap.comjssuni.edu.inorthopaper.compatsnap.com This selectivity is hypothesized to be the basis for a reduced incidence of gastrointestinal side effects compared to non-selective NSAIDs, which inhibit both COX-1 and COX-2. jssuni.edu.inpatsnap.comscielo.org.mx The molecular architecture of selective COX-2 inhibitors often includes a sulfonamide or sulfone moiety that facilitates specific binding within a hydrophilic pocket unique to the COX-2 active site, thereby contributing to its selectivity. scielo.org.mxtandfonline.com

Inhibition of Prostaglandin E2 (PGE2) Production and its Anti-inflammatory Implications

A primary functional consequence of this compound's COX-2 inhibition is the decreased synthesis of prostaglandin E2 (PGE2). ijpsjournal.comorthopaper.compatsnap.com PGE2 is recognized as a key pro-inflammatory mediator that significantly contributes to pain, inflammation, and bone degradation in inflammatory joint diseases such as osteoarthritis. ijpsjournal.comorthopaper.compatsnap.com By suppressing PGE2 levels, this compound effectively reduces vasodilation, fluid accumulation, and heightened pain sensitivity at inflammatory sites, thus exerting its anti-inflammatory and analgesic effects. ijpsjournal.comorthopaper.compatsnap.com

Differential COX-2 Inhibition in Carbonic Anhydrase-Rich Versus Carbonic Anhydrase-Deficient Tissues

A distinctive feature of this compound's mechanism is the variability in its COX-2 inhibitory potency depending on the local concentration of carbonic anhydrase. ijpsjournal.comjssuni.edu.inijoro.orgorthopaper.comnih.gov In tissue environments where both COX-2 and CA are present in significant amounts, the strong binding affinity of this compound for CA leads to a reduction in its COX-2 inhibitory efficacy. jssuni.edu.inijoro.orgorthopaper.comnih.gov Conversely, in tissues characterized by low levels of CA but elevated COX-2 expression due to inflammation, such as the inflamed synovium in arthritic joints, this compound effectively inhibits COX-2. ijpsjournal.comijoro.orgorthopaper.comnih.gov Synovial fluid, notably, contains negligible amounts of CA. ijpsjournal.comnih.gov This differential inhibition pattern is considered a crucial aspect of this compound's proposed tissue-selective action, allowing for targeted anti-inflammatory effects while potentially minimizing systemic exposure and impact on CA-rich organs. ijpsjournal.comijoro.orgresearchgate.netnewdrugapprovals.orgnih.gov Erythrocytes, which are abundant in CA, are thought to play a role in this tissue-specific delivery by acting as a reservoir, transporting the drug in a bound, less active state and releasing it in CA-deficient inflammatory sites. ijpsjournal.comnih.gov

Carbonic Anhydrase Inhibition: Specificity for CA-I/II Isoforms and Functional Consequences

Beyond its effects on COX-2, this compound is also recognized as a potent inhibitor of several carbonic anhydrase isoforms, with particular specificity for CA-I and CA-II. researchgate.netpatsnap.cominvisionmedi.comorthopaper.comresearchgate.net Carbonic anhydrases constitute a superfamily of metalloenzymes that perform diverse physiological roles, including the regulation of pH balance through the reversible hydration of carbon dioxide. invisionmedi.comtandfonline.comresearchgate.net CA-I and CA-II are highly expressed in various tissues, including the gastrointestinal tract and kidneys. ijoro.orgresearchgate.net The inhibitory effect of this compound on these isoforms has been substantiated through biochemical assays and structural analyses. researchgate.net Crystallographic studies detailing the interaction of this compound with CA-I and CA-II have provided valuable molecular-level insights into these binding events. researchgate.net

Influence of CA Binding on COX-2 Inhibitory Efficacy in Co-expression Environments

The binding interaction between this compound and carbonic anhydrase isoforms, particularly in tissues where both CA and COX-2 are co-expressed, has a direct impact on the extent of COX-2 inhibition. patsnap.comjssuni.edu.inijoro.orgorthopaper.comnewdrugapprovals.orgresearchgate.net The high affinity of this compound for CA results in a reduced capacity to inhibit COX-2 in environments where CA is present in high concentrations. jssuni.edu.inijoro.orgorthopaper.comnih.gov This competitive binding mechanism is a central tenet of this compound's tissue-selective action, effectively diverting the drug away from inhibiting COX-2 in CA-rich tissues. jssuni.edu.inijoro.orgorthopaper.comnewdrugapprovals.org In vitro studies have provided evidence that the COX-2 inhibitory activity of this compound is attenuated in a concentration-dependent manner by the presence of CA-II. caymanchem.com

Theoretical Framework for Mitigating Systemic Side Effects via CA Affinity

The dual inhibitory profile of this compound, particularly its high affinity for CA, provides a theoretical basis for the potential reduction of systemic side effects commonly associated with selective COX-2 inhibitors. researchgate.netpatsnap.comjssuni.edu.inijoro.orgresearchgate.netorthopaper.comnewdrugapprovals.orgpatsnap.com Tissues known to be susceptible to adverse effects from traditional COX-2 inhibitors, such as the cardiovascular system, gastrointestinal tract, and kidneys, are characterized by significant levels of carbonic anhydrase. ijoro.orgorthopaper.comnewdrugapprovals.orgnih.govresearchgate.net By binding strongly to CA in these tissues, the concentration of this compound available to inhibit COX-2 is diminished. jssuni.edu.inijoro.orgorthopaper.comnewdrugapprovals.orgnih.gov This CA-mediated tissue-selective distribution is hypothesized to limit COX-2 inhibition in these sensitive organs, thereby potentially lowering the risk of associated adverse events. researchgate.netjssuni.edu.inijoro.orgresearchgate.netresearchgate.netorthopaper.comnewdrugapprovals.org While this theoretical advantage is supported by the unique mechanism of action, ongoing and future clinical studies are essential to conclusively validate enhanced systemic safety compared to existing NSAIDs. researchgate.netnih.gov

Cellular and Molecular Interactions Beyond Primary Targets

Investigation of Downstream Signaling Pathways

This compound's inhibition of COX-2 leads to a reduction in the production of pro-inflammatory prostaglandins, particularly prostaglandin E2 (PGE2). patsnap.comsterisonline.com PGE2 is a key mediator in inflammatory processes, contributing to vasodilation, edema, and pain sensitivity. patsnap.com By lowering PGE2 levels, this compound helps to alleviate these symptoms. patsnap.com In the context of osteoarthritis, inflammatory mediators like IL-1β and TNF-α stimulate the expression of COX-2 in chondrocytes, leading to increased PGE2 concentrations. orthopaper.com This heightened COX-2 activity also results in the upregulation of the prostanoid receptor EP4 and amplification of the expression of ADAMTS and matrix metalloproteinases (MMPs), which are involved in cartilage degradation. orthopaper.com While the search results primarily highlight the reduction of PGE2 as a downstream effect of COX-2 inhibition, detailed information specifically on other comprehensive downstream signaling pathways modulated by this compound beyond the direct consequences of COX-2 inhibition is not extensively detailed in the provided snippets.

Pharmacokinetic and Pharmacodynamic Characterization of Polmacoxib

Absorption and Distribution Kinetics

Polmacoxib is well-absorbed following oral administration and exhibits moderately high bioavailability. invisionmedi.comwisdomlib.org The absorption kinetics have been described by a two-compartment model with mixed zero- and first-order absorption. researchgate.netnih.gov

A notable characteristic of this compound's distribution is its high affinity for carbonic anhydrase, which is abundant in erythrocytes (red blood cells). orthopaper.comijpsjournal.comnih.gov This strong binding leads to significantly higher concentrations of this compound in whole blood compared to plasma. orthopaper.comijpsjournal.comresearchgate.netzuventus.co.in Studies have shown whole blood concentrations to be approximately 50 to 70 times higher than plasma concentrations in healthy adults. orthopaper.comresearchgate.netzuventus.co.in

Erythrocytes serve as a reservoir for this compound, transporting the drug in a bound state. orthopaper.comijpsjournal.comnih.gov This binding to carbonic anhydrase within erythrocytes is hypothesized to facilitate tissue-specific delivery of the drug to areas with low CA activity, such as inflamed osteoarthritic joints. orthopaper.comijpsjournal.comresearchgate.netnih.gov In contrast, tissues rich in CA, like the cardiovascular system, exhibit reduced COX-2 inhibitory activity of this compound due to the drug's stronger binding to CA when both enzymes are present. orthopaper.cominvisionmedi.comresearchgate.netresearchgate.net This mechanism is thought to contribute to maintaining low systemic exposure and potentially reducing adverse effects on the cardiorenal and gastrointestinal systems. orthopaper.comijpsjournal.comnih.gov

Data from single oral dose studies illustrate the difference in plasma concentration and exposure with varying doses:

| Dose (mg) | Cmax (ng/mL) | Tmax (hours) | AUC (ng/mL × h) |

| 2 | 3.5 (0.9) | 5.6 (1.0) | 632.9 (162.1) |

| 8 | 14.1 (3.7) | 5.0 (1.7) | 2366.8 (761.9) |

Data are presented as mean (standard deviation). ijpsjournal.comresearchgate.netnih.gov

The mean elimination half-lives following single oral doses of 2 mg and 8 mg were reported as 131 hours (SD 19) and 127 hours (SD 33), respectively. ijpsjournal.comresearchgate.netnih.gov The pharmacokinetic profile suggests a longer residence time of this compound in inflamed osteoarthritic joints compared to blood. researchgate.netnih.gov

Factors that can influence drug absorption and distribution in general include dosage form, molecular weight, and food. ksumsc.com For this compound, its lipophilicity (logP value of 3.2) suggests superior tissue penetration compared to some other NSAIDs, potentially facilitating its concentration at the site of inflammation. scribd.com

In a population pharmacokinetic analysis, iron concentration was identified as a significant covariate associated with the clearance of this compound. researchgate.netnih.gov

Metabolism and Excretion Pathways

This compound undergoes metabolic transformation and is eliminated from the body through primary excretion routes.

This compound is primarily metabolized in the liver, predominantly by the cytochrome P450 (CYP) enzyme system, with CYP3A4 identified as the main enzyme involved in its metabolism. orthopaper.comzuventus.co.inscribd.comzynapte.compatsnap.com This metabolic pathway is significant as it can be a source of drug-drug interactions when this compound is co-administered with inhibitors or inducers of CYP3A4. orthopaper.comzuventus.co.inpatsnap.com

For instance, concurrent administration of ketoconazole (B1673606), a known CYP3A4 inhibitor, with this compound resulted in a 1.3-fold increase in the area under the curve (AUC) of this compound, indicating reduced metabolism. orthopaper.comzuventus.co.in The time to maximum concentration (Tmax) of this compound was also significantly prolonged (median 71.9 hours) when administered with ketoconazole compared to administration alone (9 hours), suggesting a delay in the rate of absorption or distribution influenced by the altered metabolism. orthopaper.comzuventus.co.in

This compound is primarily excreted from the body via the fecal route. orthopaper.comijpsjournal.comresearchgate.netresearchgate.netnih.gov A smaller proportion of the drug is also eliminated through the urinary (renal) route. orthopaper.comijpsjournal.comresearchgate.netresearchgate.netnih.gov

Hepatic metabolism plays a crucial role in the clearance of this compound. A decrease in hepatic catabolism, regardless of the cause, is likely to affect the clearance of this compound, potentially leading to increased systemic exposure. orthopaper.comijpsjournal.comresearchgate.netresearchgate.netnih.gov

Population Pharmacokinetic and Pharmacodynamic Modeling

Population pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a powerful approach used to analyze drug concentration and effect data from a group of individuals. This method helps to identify sources of variability in drug response within a population and determine how patient-specific factors (covariates) influence PK and PD parameters. mdpi.comfrontiersin.org

Nonlinear mixed-effects modeling (NONMEM) is a widely used statistical method for population PK/PD analysis. mdpi.comfrontiersin.orgnih.gov This approach allows for the simultaneous analysis of data from multiple individuals, accounting for both fixed effects (average population parameters) and random effects (inter-individual variability). mdpi.com

Studies on this compound have utilized nonlinear mixed-effects modeling to characterize its population PK and PD. A study pooling pharmacokinetic data from a Phase I study in healthy volunteers and PK and Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) data from a Phase IIb study in patients with osteoarthritis employed NONMEM for this analysis. researchgate.netamc.seoul.krnih.gov The this compound concentrations in whole blood were effectively described by a 2-compartment model, incorporating mixed zero- and first-order absorption kinetics. researchgate.netamc.seoul.krnih.gov

Pharmacodynamic models for WOMAC scores were subsequently fitted using individual pharmacokinetic parameter estimates. researchgate.netamc.seoul.krnih.gov The relationship between the whole blood concentration of this compound and the WOMAC score was best represented by a 2-effect compartment model. researchgate.netamc.seoul.krnih.gov This model included central and peripheral compartments, with a rate constant of 0.408 min⁻¹ for distribution to the central effect compartment. researchgate.netamc.seoul.krnih.gov A decrease in the WOMAC score was linked to the central effect site compartment concentration through an ordinary maximum effect model, with an effect site concentration required to achieve 50% of the maximum effect estimated at 508 ng/mL. researchgate.netamc.seoul.krnih.gov

Identifying covariates that significantly influence drug disposition is a key aspect of population PK modeling. These covariates can help explain some of the observed variability in drug exposure among individuals and potentially guide individualized therapy. researchgate.net

In the population pharmacokinetic analysis of this compound, iron concentration was identified as a significant covariate associated with the clearance of the drug. researchgate.netamc.seoul.krnih.govresearchgate.net This finding suggests that variations in iron levels among individuals may influence how quickly this compound is cleared from the body. researchgate.netamc.seoul.krnih.govresearchgate.net

While the specific mechanism by which iron concentration affects this compound clearance is not detailed in the provided search results, the identification of this relationship through population PK modeling highlights its potential importance in understanding inter-individual variability in this compound exposure. researchgate.netamc.seoul.krnih.govresearchgate.net Further research may be warranted to elucidate the nature of this interaction and its clinical implications.

Table 1: Summary of Key Population PK/PD Modeling Findings for this compound

| Parameter | Description | Value/Model | Citation |

| Pharmacokinetic Model | Describes this compound concentrations in whole blood | 2-compartment model with mixed zero- and first-order absorption kinetics | researchgate.netamc.seoul.krnih.gov |

| Pharmacodynamic Model (WOMAC) | Describes relationship between this compound concentration and WOMAC score | 2-effect compartment model | researchgate.netamc.seoul.krnih.gov |

| Rate constant for distribution to central effect compartment | Rate of distribution to the site of drug effect on WOMAC | 0.408 min⁻¹ | researchgate.netamc.seoul.krnih.gov |

| EC₅₀ (Effect Site Concentration) | Concentration at the effect site producing 50% of maximum WOMAC decrease | 508 ng/mL | researchgate.netamc.seoul.krnih.gov |

| Significant Covariate on Clearance | Patient factor influencing this compound clearance | Iron concentration | researchgate.netamc.seoul.krnih.govresearchgate.net |

Preclinical and Translational Research Findings

In Vitro Pharmacological Investigations

Polmacoxib is distinguished by its dual mechanism of action, targeting both cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA) enzymes. researchgate.netnih.gov This dual inhibition is a key aspect of its pharmacological profile. researchgate.net this compound is a potent inhibitor of carbonic anhydrases, with a particular affinity for isoforms CA I and CA II. nih.gov

Inhibition assays have demonstrated that both CA I and CA II are strongly inhibited by this compound. researchgate.net The binding of this compound to CA is characterized by high affinity. Where COX-2 and CA coexist, the high-affinity binding of this compound to CA can modulate its COX-2 inhibitory activity. nih.gov

Studies comparing the inhibitory activity of this compound and the established COX-2 inhibitor celecoxib (B62257) on human carbonic anhydrase (hCA) isoforms have revealed differences in their profiles. This compound exhibits stronger inhibitory activity against hCA I compared to celecoxib. Conversely, its inhibitory activity against hCA II is slightly less potent than that of celecoxib. researchgate.net

| Compound | hCA I Inhibition | hCA II Inhibition |

|---|---|---|

| This compound | Stronger than Celecoxib | Slightly less potent than Celecoxib |

| Celecoxib | Reference | Reference |

Data is qualitative based on comparative descriptions in cited literature. researchgate.net

The anti-inflammatory properties of NSAIDs are often evaluated in vitro using cell-based assays that measure the inhibition of pro-inflammatory mediators. A standard model for this purpose involves the use of murine macrophage cell lines, such as RAW 264.7. researchgate.netnih.govnih.gov In these assays, inflammation is typically induced by lipopolysaccharide (LPS), which stimulates the production of inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2). researchgate.netnih.govnih.gov

| Compound | Cell Line | Inflammatory Stimulus | Measured Endpoint | Effect |

|---|---|---|---|---|

| Celecoxib (as a representative COX-2 inhibitor) | RAW 264.7 | LPS | PGE2 Production | Concentration-dependent inhibition |

This table is representative of the expected activity of a selective COX-2 inhibitor in this type of assay, based on data for comparator compounds. researchgate.net

In Vivo Animal Models of Inflammation and Pain

The in vivo anti-inflammatory activity of NSAIDs is commonly assessed using rodent models of acute inflammation. The carrageenan-induced paw edema model in rats is a well-established and highly reproducible assay for this purpose. researchgate.netnih.govresearchgate.netplos.orgnih.gov In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by edema, or swelling. researchgate.netnih.govresearchgate.netplos.orgnih.gov

The efficacy of an anti-inflammatory agent is determined by its ability to reduce the carrageenan-induced paw edema. researchgate.netnih.govresearchgate.netplos.orgnih.gov Although specific quantitative data for this compound in this model were not available in the reviewed literature, the model is standard for evaluating the efficacy of both non-selective NSAIDs and selective COX-2 inhibitors. For example, the reference drug indomethacin (B1671933) has been shown to cause a significant inhibition of post-carrageenan edema. nih.gov

| Compound | Animal Model | Measured Endpoint | Effect |

|---|---|---|---|

| Indomethacin (as a representative NSAID) | Rat | Paw Edema Volume | Significant inhibition |

This table is representative of the expected activity of an effective anti-inflammatory agent in this model, based on data for comparator compounds. nih.gov

A defining feature of this compound is its unique, tissue-specific transport mechanism. researchgate.netnih.gov This mechanism is predicated on its dual binding affinity for COX-2 and carbonic anhydrase. researchgate.netnih.gov Erythrocytes, which are rich in carbonic anhydrase, play a crucial role by acting as a reservoir for this compound. researchgate.net They transport the drug in a protected, inactive state to tissues with low CA activity, such as inflamed joints. researchgate.net

This transport mechanism leads to a significantly higher concentration of this compound in whole blood (i.e., within erythrocytes) compared to plasma, where CA is absent. researchgate.net It is estimated that this compound reaches 85- to 100-fold higher concentrations in whole blood than in plasma. researchgate.net This targeted delivery system allows for sustained levels of the drug in inflamed, CA-deficient tissues, thereby maximizing its therapeutic effect at the site of inflammation while maintaining low systemic exposure. researchgate.netnih.gov

In inflamed tissues, which are deficient in CA but have increased expression of COX-2, this compound can fully inhibit COX-2, leading to the alleviation of inflammation and pain. researchgate.net Conversely, in tissues rich in both COX-2 and CA, such as the cardiovascular system, the high affinity of this compound for CA reduces its COX-2 inhibitory activity, which is expected to minimize cardiovascular side effects. researchgate.netnih.gov

The role of COX-2 in the development of colorectal cancer is well-established, and selective COX-2 inhibitors have been investigated for their potential in cancer prevention and treatment. medicinacomplementar.com.brnih.govcancernetwork.com The ApcMin/+ mouse is a widely used genetic model for intestinal tumorigenesis, as these mice spontaneously develop multiple intestinal polyps. medicinacomplementar.com.brnih.govnih.gov

Studies have shown that selective COX-2 inhibitors can reduce the number and size of intestinal adenomas in ApcMin/+ mice. medicinacomplementar.com.brnih.gov For instance, the selective COX-2 inhibitor celecoxib has been demonstrated to decrease the number and size of small intestinal polyps in this model. medicinacomplementar.com.br this compound has also been shown to inhibit premalignant and malignant colorectal lesions in mouse models. researchgate.net Research has indicated that this compound can suppress the growth of colon polyps and decrease the number of polyps in the small intestine in a premalignant mouse model. researchgate.net This anti-tumor activity is believed to be, in part, through the inhibition of tumor cell proliferation. researchgate.net

| Compound | Animal Model | Effect on Intestinal Polyps |

|---|---|---|

| Celecoxib (as a representative COX-2 inhibitor) | ApcMin/+ Mouse | Decreased number and size |

| This compound | Premalignant Mouse Model | Growth suppression of colon polyps and decrease in small intestine polyps |

This table includes qualitative data for this compound and representative data for a comparator compound to illustrate the expected effects in this model. medicinacomplementar.com.brresearchgate.net

Translational Biomarkers and Preclinical-to-Clinical Correlation Studies

The development of this compound (formerly known as CG100649) has been guided by a translational approach, utilizing preclinical models to predict clinical efficacy in osteoarthritis. This strategy has focused on demonstrating the compound's anti-inflammatory and analgesic properties in relevant animal models and identifying biomarkers that can bridge these preclinical findings to clinical outcomes in humans.

Preclinical studies in various animal models of arthritis have established the foundational efficacy of this compound. In models such as adjuvant-induced arthritis and collagen-induced arthritis in Lewis rats, this compound demonstrated potent anti-inflammatory effects, as measured by the reduction in paw swelling. researchgate.net Furthermore, in a thermal hyperalgesia rat model, which assesses pain sensitivity, this compound was found to be significantly more potent than the conventional non-steroidal anti-inflammatory drug (NSAID) indomethacin. researchgate.net These preclinical assessments of inflammation and pain serve as crucial early indicators of potential therapeutic benefit in humans.

A key translational biomarker for this compound is Prostaglandin E2 (PGE2), a principal mediator of inflammation and pain. orthopaper.com this compound's mechanism of action involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of PGE2. orthopaper.com Preclinical investigations have confirmed that this compound effectively suppresses PGE2 production. orthopaper.com This suppression of a key inflammatory molecule provides a direct mechanistic link between the drug's action and its observed anti-inflammatory and analgesic effects in animal models. A phase 1 clinical study in healthy volunteers further solidified this link by demonstrating that this compound administration leads to the suppression of PGE2. orthopaper.com

The correlation between these preclinical findings and clinical efficacy is primarily established through the consistent and significant improvements observed in the Western Ontario and McMaster Universities (WOMAC) Osteoarthritis Index scores in clinical trials. nih.govnih.gov The WOMAC score is a validated, multidimensional, self-administered questionnaire used to assess pain, stiffness, and physical function in patients with osteoarthritis of the hip or knee. nih.gov Phase II and Phase III clinical trials have consistently shown that this compound treatment results in a statistically significant reduction in the WOMAC pain subscale score compared to placebo. nih.govnih.gov

While a direct quantitative correlation study linking the percentage of PGE2 inhibition to the magnitude of WOMAC score improvement has not been explicitly reported, the collective evidence provides a strong basis for the preclinical-to-clinical translation of this compound's efficacy. The consistent demonstration of reduced inflammation and pain in preclinical models, coupled with the confirmed mechanism of PGE2 inhibition and the significant improvements in clinical symptoms as measured by the WOMAC score, supports a strong correlative relationship.

Table 1: Summary of Preclinical Efficacy of this compound (CG100649)

| Preclinical Model | Species | Key Endpoint Measured | Outcome with this compound Treatment |

| Adjuvant-Induced Arthritis | Lewis Rat | Paw Swelling | Potent inhibition of inflammation researchgate.net |

| Collagen-Induced Arthritis | Lewis Rat | Paw Swelling | Potent inhibition of inflammation researchgate.net |

| Thermal Hyperalgesia Model | Rat | Pain Sensitivity | 5x more potent than indomethacin researchgate.net |

Table 2: Summary of Clinical Efficacy of this compound in Osteoarthritis

| Clinical Trial Phase | Primary Efficacy Endpoint | Key Findings with this compound |

| Phase IIa | Change in WOMAC score from baseline orthopaper.com | High dose group showed a >2-fold improvement vs. placebo. orthopaper.com |

| Phase IIb | Non-inferiority to celecoxib based on efficacy assessments orthopaper.com | Doses of 2 mg and 4 mg were non-inferior to celecoxib 200 mg. orthopaper.com |

| Phase III | Change in WOMAC-pain subscale score from baseline to week 6 nih.govnih.gov | Statistically significant reduction in pain score vs. placebo. nih.govnih.gov |

Clinical Efficacy and Comparative Effectiveness Research

Phase I Clinical Studies: Initial Pharmacokinetic and Pharmacodynamic Assessments in Healthy Volunteers

Phase I studies of polmacoxib in healthy volunteers have focused on understanding its initial pharmacokinetic and pharmacodynamic profiles. These studies involved randomized, multiple-dose designs. Findings indicated that whole blood concentrations of this compound were significantly higher (50 to 70 times) than plasma concentrations across all dose cohorts in both male and female subjects. orthopaper.com this compound demonstrated suppression of thromboxane (B8750289) B2 (TXB2) and prostaglandin (B15479496) E2 (PGE2) at all tested doses. orthopaper.com Suppression of the urinary excretion of the urinary prostacyclin metabolite was observed only at the highest dose. orthopaper.com Population pharmacokinetic and pharmacodynamic analysis in healthy individuals and patients with OA using pooled data from a Phase I and Phase IIb study described this compound concentrations in whole blood using a two-compartment model with mixed zero- and first-order absorption kinetics. researchgate.netnih.gov

Phase II Clinical Trials: Dose Ranging and Preliminary Efficacy in Patient Cohorts

Phase II clinical trials aimed to determine appropriate doses of this compound and provide preliminary assessments of its efficacy in patient populations, primarily those with osteoarthritis.

A Phase IIa study demonstrated that a high dose of this compound (8 mg) resulted in a greater than two-fold improvement in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) score from baseline to Day 21 compared to the placebo group. orthopaper.comresearchgate.net Specifically, a median improvement of 37% was observed in the high-dose group versus 17% for placebo (p = 0.01). ijmrp.comnih.gov Weekly pain relief scores showed statistically significant improvements at Days 7, 14, 21, and 28 (p<0.05 at all time points), indicating an early onset of activity and sustained benefits over the treatment period. orthopaper.comijmrp.comnih.gov

A Phase IIb study compared different doses of this compound (2 mg and 4 mg) to celecoxib (B62257) 200 mg. This study indicated that this compound doses of 2 mg and 4 mg exhibited non-inferiority to celecoxib 200 mg across all efficacy assessments. orthopaper.comijpsjournal.comwisdomlib.org The 2 mg dose of this compound produced higher efficacy than celecoxib 200 mg, although this difference was not statistically significant as the study was not powered for superiority. orthopaper.comijpsjournal.com Based on these findings, the 2 mg dose of this compound was selected for Phase III clinical studies. orthopaper.comijpsjournal.comwisdomlib.org

Phase III Clinical Trials: Efficacy, Non-Inferiority, and Superiority Assessments

Phase III clinical trials have further evaluated the efficacy of this compound, including assessments of superiority against placebo and non-inferiority or superiority against active comparators like celecoxib in larger patient populations.

Randomized, Double-Blind, Placebo-Controlled, and Active-Controlled Studies

A pivotal 6-week, phase III, randomized, double-blind, parallel-group trial compared this compound 2 mg, celecoxib 200 mg, and placebo in patients with hip or knee osteoarthritis. nih.govresearchgate.netnih.gov The study aimed to assess the analgesic efficacy of this compound 2 mg compared to celecoxib 200 mg in a non-inferiority comparison and versus placebo in a superiority comparison. nih.govresearchgate.net An 18-week single-arm, open-label extension followed the 6-week treatment period, during which all participants received this compound 2 mg. nih.govresearchgate.netnih.gov

Comparative Efficacy against Other COX-2 Inhibitors (e.g., Celecoxib)

Clinical trials have directly compared the efficacy of this compound to other COX-2 inhibitors, particularly celecoxib, in patients with osteoarthritis.

In the 6-week Phase III study, this compound 2 mg demonstrated superior efficacy compared to placebo. nih.govresearchgate.netnih.govijoro.orginvisionmedi.com The this compound-placebo treatment difference in the primary efficacy endpoint was statistically significant. nih.govnih.gov this compound also demonstrated non-inferiority to celecoxib 200 mg in this study. nih.govresearchgate.netnih.govijoro.orginvisionmedi.com While non-inferior, some results suggested potentially better efficacy or a quicker onset of relief with this compound compared to celecoxib. orthopaper.comijoro.orginvisionmedi.com For instance, this compound showed statistically significant superiority over placebo at Week 3 (P=0.003), whereas celecoxib did not show statistically significant differentiation from placebo at Week 3 (P=0.069). orthopaper.com More subjects treated with this compound were assessed as "much improved" by the physician at week 3 compared to those on celecoxib or placebo. researchgate.netresearchgate.netnih.gov

Clinical trials have consistently evaluated pain relief and functional improvement using various assessment tools. The primary efficacy endpoint in the Phase III study was the change in the WOMAC-pain subscale score from baseline to week 6. nih.govnih.gov Both the this compound and celecoxib groups showed significantly greater reductions in WOMAC-pain scores compared to the placebo group. nih.govnih.gov The difference in the change in mean WOMAC pain subscale score between the this compound and celecoxib groups was not statistically significant, meeting the criteria for non-inferiority. ijmrp.comnih.govnih.gov

Studies have also indicated that this compound may offer a quicker onset of pain relief compared to celecoxib. orthopaper.comijoro.orginvisionmedi.com Statistically significant improvements in weekly pain relief scores were observed with this compound at early time points in Phase II studies. orthopaper.comijmrp.comnih.gov

Functional improvement has been assessed through various measures, including the WOMAC physical function subscale and Physician's Global Assessment (PGA). nih.govnih.gov

The WOMAC index, comprising subscales for pain, stiffness, and physical function, has been a key tool in evaluating the efficacy of this compound in osteoarthritis clinical trials. nih.govwisdomlib.orgnih.gov

In the Phase III study, the least square (LS) mean reductions from baseline to week 6 in WOMAC-pain subscale scores were significantly greater in both the this compound and celecoxib groups compared to the placebo group. nih.govnih.gov this compound demonstrated non-inferiority to celecoxib based on the WOMAC-pain subscale score change at week 6. nih.govnih.gov

For secondary endpoints, including WOMAC stiffness and WOMAC physical function subscale scores, the LS mean changes at week 6 were also significantly greater in the this compound and celecoxib groups compared to the placebo group. nih.govijoro.org While both active treatments showed significant improvement over placebo, there was no statistically significant difference between the this compound and celecoxib groups for these subscale scores at week 6. nih.govijoro.org

Improvements in WOMAC subscale scores observed during the initial 6-week treatment period with this compound were maintained through 24 weeks in the extension phase. nih.gov

Here is a summary of key efficacy findings from clinical trials:

| Study Phase | Comparator | Key Efficacy Finding | Statistical Significance |

| Phase IIa | Placebo | >2-fold improvement in WOMAC score (high dose) orthopaper.comresearchgate.net | p = 0.01 (vs. placebo) ijmrp.comnih.gov |

| Phase IIa | Placebo | Statistically significant weekly pain relief scores orthopaper.comijmrp.comnih.gov | p < 0.05 (at Days 7, 14, 21, 28) orthopaper.comijmrp.comnih.gov |

| Phase IIb | Celecoxib | Non-inferiority to celecoxib across efficacy assessments (2 mg and 4 mg doses) orthopaper.comijpsjournal.comwisdomlib.org | Not powered for superiority orthopaper.comijpsjournal.com |

| Phase III | Placebo | Superior efficacy to placebo (WOMAC-pain subscale) nih.govresearchgate.netnih.govijoro.orginvisionmedi.com | p = 0.011 (this compound vs. placebo) nih.govnih.gov |

| Phase III | Celecoxib | Non-inferiority to celecoxib (WOMAC-pain subscale) nih.govresearchgate.netnih.govijoro.orginvisionmedi.com | Upper bound of 95% CI within non-inferiority margin ijmrp.comnih.govnih.gov |

| Phase III | Placecoxib | Quicker onset of relief; Superiority over placebo at Week 3 orthopaper.com | p = 0.003 (this compound vs. placebo at Week 3) orthopaper.com |

| Phase III | Celecoxib | No statistically significant difference in WOMAC stiffness and physical function subscales vs. celecoxib at week 6 nih.govijoro.org | Both superior to placebo nih.govijoro.org |

Physician and Subject Global Assessments of Study Drugs

Physician's Global Assessment (PGA) and Subject's Global Assessment (SGA) are important secondary endpoints in clinical trials evaluating the effectiveness of treatments for osteoarthritis. In a phase III trial comparing this compound 2 mg, celecoxib 200 mg, and placebo in patients with OA, a greater proportion of subjects treated with this compound felt "much improved" at week 3 compared to those receiving celecoxib or placebo. nih.govnih.govresearchgate.netlarenon.comnih.gov This suggests that physicians perceived greater patient improvements in terms of OA signs and symptoms with this compound. nih.gov Similarly, this compound demonstrated superior SGA scores compared to celecoxib. larenon.com

Onset and Duration of Therapeutic Activity

Studies indicate that this compound may have an early onset of action, providing rapid relief from OA signs and symptoms. nih.gov this compound demonstrated statistically significant improvements in weekly pain relief scores at days 7, 14, 21, and 28, suggesting sustained efficacy. nih.gov Compared to celecoxib, this compound has been reported to have a speedier onset of action. invisionmedi.com The onset of action for this compound typically occurs within a few hours of ingestion, although full therapeutic benefits may take several days to weeks of consistent use. patsnap.com

Long-Term Efficacy in Extended Treatment Periods

The long-term efficacy of this compound has been investigated in extended treatment periods. The results observed during an 18-week open-label extension phase of a phase III trial, where all participants received this compound 2 mg, were consistent with those observed during the initial 6-week treatment period. nih.govnih.govresearchgate.netnih.gov Improvements in WOMAC subscale scores from baseline were maintained through 24 weeks in the group that received this compound throughout the study. nih.gov These findings suggest that this compound can be considered effective for long-term use in managing OA, based on these studies. nih.govresearchgate.netlarenon.comnih.govinvisionmedi.com

Real-World Evidence and Post-Marketing Surveillance Studies

Real-world evidence (RWE) complements data from randomized controlled trials (RCTs) by providing insights into how treatments perform in routine clinical practice. propharmaresearch.comquanticate.comnih.gov RWE is generated from various sources, including electronic health records, registries, and health surveys. propharmaresearch.comnih.gov Post-marketing surveillance utilizes RWE to monitor the ongoing safety and effectiveness of medical products. propharmaresearch.comquanticate.comfortrea.comfda.gov

Clinician Perspectives on Effectiveness in Routine Practice

Surveys of clinicians in real-world settings provide valuable perspectives on the effectiveness of this compound. A survey of Indian clinicians highlighted a significant preference for this compound in managing OA. ijoro.orgijoro.orgresearchgate.net Approximately 35% of clinicians in this survey observed that this compound improves the WOMAC-OA index, decreases pain and stiffness, and improves physical function. ijoro.orgijoro.orgresearchgate.net Around 76.2% of clinicians in another survey found this compound to be more effective in pain management compared to other analgesics, including NSAIDs. ijmrp.com These findings suggest that this compound is emerging as a preferred option among clinicians for chronic pain management, particularly in osteoarthritis. ijmrp.com

Data on Patient Compliance and Satisfaction

While specific detailed data tables on patient compliance and satisfaction for this compound were not extensively available in the provided text, clinician perspectives offer some insight. Most clinicians (93%) in a survey indicated that they prescribed a once-daily dose of this compound, which they believed improved patient compliance. ijmrp.com High satisfaction was observed among respondents in this survey, and they were optimistic about the future of this compound. ijmrp.com Patient compliance and satisfaction are crucial aspects of real-world effectiveness. propharmaresearch.com

Data Table: Physician and Subject Global Assessments at Week 3

| Assessment Type | This compound (%) | Celecoxib (%) | Placebo (%) |

| Subjects "much improved" | 20.0 larenon.com | 14.9 larenon.com | 3.0 larenon.com |

Data Table: Change in WOMAC Pain Subscale Score from Baseline to Week 6

| Treatment Group | LS Mean Change from Baseline | 95% Confidence Interval | p-value |

| This compound | - | - | - |

| Celecoxib | - | - | - |

| Placebo | - | - | - |

| This compound vs Placebo | -2.5 nih.govresearchgate.netnih.gov | -4.4 to -0.6 nih.govresearchgate.netnih.gov | 0.011 nih.govresearchgate.netnih.gov |

| This compound vs Celecoxib | 0.6 nih.govresearchgate.netnih.gov | -0.9 to 2.2 nih.govresearchgate.netnih.gov | 0.425 nih.govresearchgate.netnih.gov |

Note: Specific LS Mean Change values for individual groups were not available in the provided text snippets, only the differences between groups.

Data Table: Clinician Observations on this compound Effectiveness in Indian Settings

| Observation | Percentage of Clinicians Reporting Observation (%) |

| Improves WOMAC-OA index, decreases pain/stiffness, improves physical function | ~35 ijoro.orgijoro.orgresearchgate.net |

| More effective in pain management compared to other analgesics/NSAIDs | ~76.2 ijmrp.com |

Adverse Event Mechanisms and Safety Profile Investigations

Gastrointestinal Safety and Underlying Mechanisms

Traditional non-selective NSAIDs are associated with an increased risk of gastrointestinal adverse effects due to their inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. COX-1 is crucial for producing prostaglandins (B1171923) that protect the gastric mucosa. Polmacoxib, as a selective COX-2 inhibitor, was designed to mitigate these gastrointestinal risks.

Reduced Incidence of Gastrointestinal Adverse Events Compared to Traditional NSAIDs

Clinical studies have indicated that this compound is associated with a lower incidence of gastrointestinal (GI) adverse events compared to traditional NSAIDs. Its selective inhibition of COX-2 is a key factor in reducing GI damage by allowing for the continued production of protective prostaglandins by COX-1. This improved GI safety profile is a significant advantage, especially for patients requiring long-term NSAID therapy for conditions like osteoarthritis. In a phase III clinical trial comparing this compound with celecoxib (B62257) and a placebo, gastrointestinal and general disorder adverse events were reported more frequently with this compound and celecoxib than with the placebo. However, another study highlighted that 82% of participating clinicians opined that this compound offers improved GI safety and a lower risk of cardiovascular events compared to celecoxib. Furthermore, a survey of Indian clinicians revealed a strong belief in this compound's superior GI tolerability over traditional NSAIDs and other COX-2 inhibitors, with 87% of experts acknowledging its potentially superior safety profile in this regard.

Table 1: Comparative Gastrointestinal Adverse Events

| Adverse Event | This compound | Celecoxib | Placebo |

|---|---|---|---|

| Dyspepsia | Reported | - | - |

| Aphthous Stomatitis | Reported | - | - |

| Abdominal Pain | Reported | - | - |

| Enteritis | Reported | - | - |

| Diarrhea | Reported | - | - |

| General GI Disorders | More frequent than placebo | More frequent than placebo | Less frequent than this compound and Celecoxib |

Mechanisms Contributing to Improved GI Tolerability (e.g., COX-1 Sparing)

The primary mechanism for this compound's enhanced gastrointestinal tolerability is its selective inhibition of the COX-2 enzyme while sparing COX-1. COX-1 is constitutively expressed in various tissues, including the stomach lining, where it synthesizes prostaglandins essential for maintaining the integrity of the gastric mucosa. By not significantly inhibiting COX-1, this compound allows for the continued production of these protective prostaglandins, thereby reducing the risk of gastric irritation, ulcers, and bleeding commonly associated with non-selective NSAIDs.

Furthermore, this compound's dual mechanism of action, involving both COX-2 inhibition and binding to carbonic anhydrase (CA), contributes to its GI safety. Carbonic anhydrase is abundant in the gastrointestinal tract. The binding of this compound to CA can attenuate its COX-2 inhibitory activity in these tissues, potentially leading to a reduction in adverse effects associated with COX-2 inhibition in the GI tract. This tissue-specific action is a key feature that distinguishes this compound from other NSAIDs.

Cardiovascular Safety and Potential Mitigating Factors

The cardiovascular safety of selective COX-2 inhibitors has been a subject of scrutiny since the withdrawal of some drugs in this class due to an increased risk of cardiovascular events. This compound's unique dual-action mechanism is expected to minimize these adverse cardiovascular effects.

Investigation of Cardiovascular Event Risk

Investigations into the cardiovascular risk of this compound have been a central part of its clinical development. The concern with selective COX-2 inhibitors is their potential to disrupt the balance between pro-thrombotic thromboxane (B8750289) A2 (produced via COX-1) and anti-thrombotic prostacyclin (produced via COX-2), which could lead to an increased risk of thrombotic events. Studies have shown that some COX-2 inhibitors are associated with an increased incidence of adverse cardiovascular effects due to their inhibitory activity in the circulatory system.

While long-term cardiovascular safety studies on this compound are still needed, its unique mode of action is postulated to have beneficial effects in minimizing systemic side effects associated with other conventional NSAIDs. The binding of this compound to carbonic anhydrase in the cardiovascular system, where CA is abundant, is thought to reduce its COX-2 inhibitory activity, thereby potentially mitigating the risk of adverse cardiac events. In a phase III trial, no serious drug-related adverse effects on cardiovascular parameters were reported.

Role of Carbonic Anhydrase Inhibition in Modulating Cardiovascular Effects

This compound's ability to inhibit carbonic anhydrase (CA) is a key factor in its potential for improved cardiovascular safety. It binds to CA with high affinity, and in tissues where both COX-2 and CA are present, such as the cardiovascular system, its COX-2 inhibitory action is reduced. This tissue-selective inhibition is projected to provide a meaningful enhancement of cardiovascular safety over other NSAIDs.

The inhibition of CA by this compound may also have direct beneficial effects on the cardiovascular system. For instance, carbonic anhydrase can promote cardiomyocyte hypertrophy, and by inhibiting it, this compound may help prevent this condition. This dual mechanism of action—COX-2 inhibition in inflamed tissues and CA binding in the circulatory system—is designed to maximize therapeutic efficacy while minimizing cardiovascular risks.

Impact on Blood Pressure and Cardiac Parameters

Table 2: Summary of Cardiovascular Safety Findings for this compound

| Parameter | Finding | Source |

|---|---|---|

| Cardiovascular Event Risk | Dual-action mechanism expected to minimize adverse cardiovascular effects. Long-term safety studies are ongoing. | |

| Carbonic Anhydrase Inhibition | High-affinity binding to CA reduces COX-2 inhibition in the cardiovascular system, potentially mitigating risk. May prevent cardiomyocyte hypertrophy. | |

| Blood Pressure | No clinically significant treatment-related changes in blood pressure observed in clinical trials. | |

| Cardiac Parameters (ECG, Vital Signs) | No serious drug-related adverse effects reported in comprehensive safety assessments. |

Renal Safety and Electrolyte Balance

Like other NSAIDs, the prolonged use of this compound can have adverse effects on kidney function patsnap.com. Caution is advised for individuals with pre-existing kidney conditions or those taking other medications that impact renal health patsnap.com. Symptoms of renal impairment can include changes in urine output and swelling in the legs or ankles patsnap.com. The binding of this compound to carbonic anhydrase, which is abundant in the kidneys, is thought to result in attenuated COX-2 binding in this organ orthopaper.com. This mechanism is proposed to reduce the adverse effects associated with COX-2 inhibition in the kidneys orthopaper.com.

However, monitoring of renal function is still recommended, as this compound may cause fluid retention or renal toxicity in patients with impaired kidney health mrmed.in. Changes in kidney function and increased blood creatinine have been reported as potential side effects manasalifesciences.comjssuni.edu.in. While its unique mechanism is designed to improve renal safety over other NSAIDs, caution is still advised in cases of renal impairment as the drug is eliminated via the kidneys orthopaper.comjssuni.edu.in.

This compound, in common with other NSAIDs, can interact with diuretic medications orthopaper.commrmed.inapollopharmacy.in. It has been observed that NSAIDs may reduce the natriuretic (salt-excreting) effect of diuretics like furosemide (B1674285) and thiazide diuretics in some patients orthopaper.comapollopharmacy.in. This interaction is believed to occur through the inhibition of prostaglandin (B15479496) synthesis in the kidneys orthopaper.com. Therefore, when this compound is administered concurrently with diuretics, patients should be closely monitored for any signs of renal failure orthopaper.com. The potential for this interaction means caution should be exercised when using this compound with diuretics, as it may lead to reduced efficacy of the diuretic and an increased risk of renal impairment mrmed.inmanasalifesciences.com.

The use of this compound can be associated with an increased risk of hyperkalemia (high potassium levels) and hypertension (high blood pressure) drugbank.com. The risk of these conditions can be elevated when this compound is combined with other medications, such as ACE inhibitors (e.g., benazepril, captopril, enalapril), angiotensin II receptor blockers (ARBs) (e.g., azilsartan (B1666440), candesartan (B1668252), eprosartan), and potassium-sparing diuretics (e.g., amiloride, canrenoic acid, eplerenone) drugbank.com. Patients with hyperkalemia are advised to avoid this compound due to the potential for exacerbating this condition orthopaper.com.

While some studies noted no clinically significant drug-related changes in blood pressure, others have reported increased blood pressure as a potential side effect, particularly in those with existing hypertension orthopaper.comjssuni.edu.insterisonline.com. Patients with poorly controlled hypertension are advised to avoid this compound as it may worsen the condition apollopharmacy.in.

Other Systemic Adverse Events and Their Proposed Mechanisms

Clinical studies and post-marketing surveillance have identified several mild to moderate adverse events associated with this compound use.

| Adverse Event | Reported Frequency/Context | Potential Mechanism |

| Aphthous Stomatitis | Reported as one of the most frequently encountered adverse events in a Phase 1 study orthopaper.comjssuni.edu.in. | The exact mechanism for NSAID-induced aphthous-like ulcers is not fully established, but it is a known potential side effect of this class of drugs dntb.gov.ua. Other COX-2 inhibitors have also been associated with oral aphthous-like lesions nih.gov. |

| Dyspepsia | Frequently reported adverse event, alongside aphthous stomatitis orthopaper.comjssuni.edu.in. Also reported in studies comparing this compound to celecoxib nih.gov. | As an NSAID, this compound inhibits the production of prostaglandins, which are protective of the gastric mucosa. This inhibition can lead to gastrointestinal discomfort and dyspepsia patsnap.compatsnap.com. |

| Edema | Peripheral edema has been reported jssuni.edu.innih.gov. The incidence in one study was noted to be less than 5% within the first two weeks of therapy nih.gov. | This is a known side effect of NSAIDs, which can cause increased sodium and fluid retention by reducing prostaglandins that regulate renal blood flow and sodium excretion nih.gov. |

| Headache | Commonly reported side effect mrmed.inmanasalifesciences.comjssuni.edu.insterisonline.comsterisonline.com. | The mechanism for NSAID-induced headaches is not always clear but can be a common central nervous system side effect patsnap.com. |

Other reported mild to moderate adverse events include dizziness, diarrhea, nausea, and abdominal pain patsnap.commrmed.injssuni.edu.inapollopharmacy.innih.gov.

Investigation of Underlying Pathophysiology for Observed Adverse Events

This compound's selectivity for the COX-2 enzyme is designed to reduce these gastrointestinal risks by sparing the protective functions of COX-1. nih.govwisdomlib.org However, the most distinct feature of this compound is its secondary action as a potent inhibitor of carbonic anhydrase isoforms. patsnap.comorthopaper.com This dual-action is considered "tissue-specific." researchgate.netorthopaper.com In tissues where both COX-2 and CA are present, such as cardiovascular tissues, this compound exhibits a strong binding affinity for CA. jssuni.edu.inorthopaper.com This preferential binding to CA is thought to diminish its COX-2 inhibitory effect in those specific tissues, which may explain a potentially lower risk of the cardiovascular side effects that have been associated with other selective COX-2 inhibitors. jssuni.edu.inresearchgate.net

The inhibition of carbonic anhydrase, an enzyme that regulates pH in the body by converting carbon dioxide to bicarbonate, represents a novel approach to mitigating NSAID-related adverse events. researchgate.net This dual mechanism is projected to offer an enhanced safety profile concerning cardiovascular, renal, and gastrointestinal systems compared to other available NSAIDs. jssuni.edu.inorthopaper.com

Contraindications and Precautions

This compound is contraindicated in specific patient populations due to an increased risk of serious adverse events. drugtodayonline.com Healthcare providers must carefully evaluate patient history and comorbidities before considering treatment. orthopaper.com Key contraindications include known hypersensitivity to the drug or its components, severe renal impairment, and active gastrointestinal bleeding or peptic ulcer disease. patsnap.comdrugtodayonline.commanasalifesciences.com

| Contraindication Category | Patient Population | Primary Concern |

| Hypersensitivity | Individuals with known allergies to this compound, sulfonamides, aspirin (B1665792), or other NSAIDs. orthopaper.commanasalifesciences.commrmed.in | Risk of severe allergic reactions, including anaphylaxis. patsnap.com |

| Renal Function | Patients with severe renal impairment. patsnap.comdrugtodayonline.commanasalifesciences.com | Potential for fluid retention, renal toxicity, and exacerbation of kidney disease. mrmed.inapollopharmacy.in |

| Gastrointestinal | Patients with active peptic ulcers or GI bleeding. patsnap.comdrugtodayonline.commanasalifesciences.com | Increased risk of severe gastrointestinal events, including bleeding and perforation. wisdomlib.orgpatsnap.com |

Hypersensitivity Reactions

This compound is strictly contraindicated in individuals with a known hypersensitivity to the drug itself or any of its components. patsnap.comdrugtodayonline.com Due to its chemical structure as an aryl sulfonamide, cross-reactivity is a significant concern. orthopaper.com Therefore, it should not be used in patients who have a history of hypersensitivity reactions to sulfonamides. orthopaper.commanasalifesciences.com

Furthermore, this compound is contraindicated in patients who have experienced allergic-type reactions after taking aspirin or other NSAIDs. patsnap.comorthopaper.comdrugtodayonline.com These reactions can manifest as:

Asthma orthopaper.comapollopharmacy.in

Urticaria (hives) orthopaper.comapollopharmacy.in

Acute rhinitis orthopaper.comapollopharmacy.in

Nasal polyps orthopaper.comapollopharmacy.in

Angioedema (swelling) orthopaper.comapollopharmacy.in

Patients with a history of such reactions are at a higher risk of developing a severe allergic response, including anaphylaxis, if administered this compound. patsnap.com

Severe Renal Impairment

The use of this compound is contraindicated in patients with severe renal impairment. patsnap.comdrugtodayonline.commanasalifesciences.com The kidneys are the primary route of elimination for this compound after it is metabolized by the liver. jssuni.edu.inwisdomlib.org In patients with compromised kidney function, the drug and its metabolites can accumulate, increasing the risk of toxicity.

NSAIDs as a class can adversely affect kidney function. patsnap.com They can lead to fluid retention and edema, and in susceptible individuals, may precipitate renal toxicity. orthopaper.commrmed.in Caution is advised for any patient with pre-existing kidney conditions, as this compound may reduce the natriuretic (salt-excreting) effect of diuretics, potentially increasing the risk of renal failure. manasalifesciences.com Regular monitoring of renal function is recommended for patients with impaired kidney health who are on long-term therapy. mrmed.inpatsnap.com

Active Gastrointestinal Bleeding or Peptic Ulcer Disease

This compound is contraindicated in patients with active gastrointestinal (GI) bleeding or peptic ulcer disease. patsnap.comdrugtodayonline.commanasalifesciences.com Although this compound is a selective COX-2 inhibitor designed to have a better GI safety profile than non-selective NSAIDs, it does not eliminate the risk of serious GI events. nih.govmrmed.in The mechanism of traditional NSAIDs causing GI damage involves the inhibition of COX-1, which is responsible for producing prostaglandins that protect the gastric mucosa. nih.gov While this compound's selectivity minimizes this effect, the risk is not entirely negated, and it may still cause ulcers or bleeding in susceptible individuals. mrmed.in

The risk of GI complications is notably increased when this compound is used concurrently with other NSAIDs or aspirin. manasalifesciences.com Patients with a history of gastrointestinal bleeding or ulceration should use the medication with caution. drugtodayonline.com Any signs of GI bleeding, such as vomiting blood or black, tarry stools, require immediate medical attention. patsnap.com

Drug Interactions and Pharmacogenomics

Cytochrome P450 Enzyme System Interactions (e.g., CYP3A4)

The cytochrome P40 (CYP) enzyme system plays a significant role in the metabolism of many drugs, including Polmacoxib patsnap.comnih.gov. This compound is primarily metabolized by CYP3A4 in the liver. orthopaper.comresearchgate.netzynapte.com Therefore, co-administration with drugs that interact with this enzyme pathway can alter this compound's plasma concentrations and potentially its therapeutic effects and safety profile.

Interactions with CYP3A4 Inhibitors (e.g., Ketoconazole (B1673606), Erythromycin)

Concurrent administration of this compound with potent CYP3A4 inhibitors, such as ketoconazole and erythromycin, requires caution. Studies have shown that ketoconazole, administered at 400 mg once daily, can inhibit the CYP3A4-mediated metabolism of this compound, leading to an increase in this compound's area under the curve (AUC) by 1.3 times. orthopaper.comzuventus.co.in This suggests that when initiating concomitant administration with CYP3A4 inhibitors, a lower dose of this compound than the usual dose should be considered. orthopaper.com Concurrent administration with ketoconazole also extended the time to reach maximum plasma concentration (Tmax) of this compound significantly. zuventus.co.in

Interactions with Other Medications Metabolized by CYP2C9

This compound may also interact with medications metabolized by the liver enzyme CYP2C9. patsnap.com These interactions can potentially increase the plasma concentration of either this compound or the co-administered drug, necessitating dosage adjustments and close monitoring. patsnap.com Examples of medications metabolized by CYP2C9 include phenytoin, sulfonylureas, and some antifungals. patsnap.com While some COX-2 inhibitors like celecoxib (B62257) are primarily metabolized by CYP2C9, this compound's primary metabolic pathway involves CYP3A4. researchgate.netfda.gov However, CYP2C9 may still play a role in its metabolism or that of its metabolites. researchgate.net

Interactions with Anticoagulants (e.g., Warfarin)

Concurrent use of this compound with anticoagulants, such as warfarin, can increase the risk of bleeding and hemorrhage. zynapte.compatsnap.comdrugbank.comapollopharmacy.ininvisionmedi.commrmed.intruemeds.insterisonline.com Warfarin is an oral anticoagulant with a narrow therapeutic range, and its effects are monitored using the International Normalised Ratio (INR). researchgate.net NSAIDs, including COX-2 inhibitors like this compound, are known to interact with warfarin, increasing the risk of bleeding complications. researchgate.net Patients receiving anticoagulants should avoid this compound due to the potential exacerbation of coagulation disorders and increased risk of adverse effects. orthopaper.com

Interactions with Antihypertensive Medications (e.g., ACE Inhibitors, ARBs, Diuretics)

This compound can interact with various antihypertensive medications, potentially reducing their effectiveness and increasing the risk of renal complications. orthopaper.compatsnap.comapollopharmacy.inmrmed.intruemeds.insterisonline.com

ACE Inhibitors and Angiotensin II Receptor Blockers (ARBs): Concurrent use of this compound with ACE inhibitors (e.g., captopril, enalapril, lisinopril, fosinopril) or ARBs (e.g., candesartan (B1668252) cilexetil, eprosartan, irbesartan, losartan, olmesartan (B1677269) medoxomil, telmisartan, valsartan, azilsartan (B1666440) medoxomil) may reduce the antihypertensive effect of these medications. orthopaper.comresearchgate.netdrugbank.comapollopharmacy.ininvisionmedi.comtruemeds.in This combination can also increase the risk of renal failure, hyperkalemia, and hypertension, particularly in patients with compromised renal function, dehydration, or hypovolemia, and the elderly. orthopaper.comresearchgate.netfda.govdrugbank.cominvisionmedi.comgeneesmiddeleninformatiebank.nl

Diuretics: this compound, like other NSAIDs, can reduce the natriuretic effect of diuretics, such as furosemide (B1674285) and thiazide diuretics. orthopaper.comzuventus.co.inapollopharmacy.insterisonline.com This is attributed to the inhibition of prostaglandin (B15479496) synthesis in the kidney. orthopaper.comzuventus.co.in Concurrent administration requires close monitoring for signs of renal failure. orthopaper.comzuventus.co.in Patients taking thiazide or loop diuretics may have a reduced response to these therapies when taking NSAIDs. zuventus.co.in

Interactions with Other NSAIDs and Aspirin (B1665792)

Combining this compound with other NSAIDs or aspirin is generally not recommended due to an increased risk of adverse effects, particularly gastrointestinal complications such as bleeding and ulceration. orthopaper.comzynapte.comzuventus.co.inpatsnap.comapollopharmacy.inmrmed.insterisonline.com While selective COX-2 inhibitors may be administered concurrently with low-dose aspirin (not exceeding 325 mg per day), the incidence of gastrointestinal adverse events is higher compared to using this compound alone. orthopaper.com There is no consistent evidence that concurrent administration with aspirin reduces the risk of serious cardiovascular thrombotic reactions associated with NSAID use, including this compound. orthopaper.comzuventus.co.in this compound has not been studied for its effect on platelets and therefore cannot be used as a substitute for aspirin in cardiovascular preventive therapy. orthopaper.com

Pharmacogenomic Considerations: Genetic Polymorphisms and Individual Variability in Response and Metabolism

Individual variability in response and metabolism of this compound may be influenced by genetic polymorphisms, particularly in the genes encoding cytochrome P450 enzymes involved in its metabolism, such as CYP3A4 and CYP2C9. Genetic polymorphisms in CYP genes can lead to reduced enzyme activity, affecting drug metabolism and potentially resulting in altered plasma concentrations. nih.gov For example, individuals homozygous for certain CYP2C9 polymorphisms, such as CYP2C92 and CYP2C93, exhibit reduced enzyme activity, which can significantly impact the metabolism of drugs primarily cleared by this enzyme. fda.gov While this compound is primarily metabolized by CYP3A4, the potential influence of genetic polymorphisms in both CYP3A4 and CYP2C9 on this compound pharmacokinetics and individual response warrants further investigation. orthopaper.comresearchgate.netzynapte.compatsnap.com Environmental factors can also contribute to interindividual variation in drug response. nih.gov

Future Directions and Emerging Research Avenues

Broader Therapeutic Applications Beyond Osteoarthritis

Colorectal Cancer

Preclinical studies have investigated the potential of polmacoxib in the prevention and treatment of colorectal cancer (CRC). Research using mouse models demonstrated that this compound was effective in reducing the number and size of polyps in both the small and large intestines in a prevention study. biospace.compr.comwisdomlib.org In a treatment study, this compound showed significant growth suppression of established polyps in the small intestine and reduced polyp growth in the colon. biospace.compr.comwisdomlib.org

Further preclinical investigations examined this compound's ability to suppress the growth of human colorectal carcinoma in subcutaneous and orthotopic xenograft mouse models. Treatment with this compound led to a significant reduction in subcutaneous tumor growth. biospace.compr.com Similarly, treatment with this compound inhibited CRC growth in an orthotopic xenograft mouse model. biospace.compr.com These results suggest that this compound could be effective in both preventing CRC by reducing premalignant polyp formation and treating CRC by suppressing the growth of malignant colonic lesions. biospace.compr.com this compound has been shown to prevent prostaglandin (B15479496) E2 production in human colon cancer cells and inhibit polyp formation in a transgenic mouse model of intestinal cancer. wisdomlib.org

Biomarker Development for Response Prediction and Safety Monitoring

The development of biomarkers is crucial for enhancing the success of drug development, including aiding in target selection, predicting drug safety, and selecting participants for clinical trials. causaly.com While research on biomarkers specifically for this compound is ongoing, the broader field of NSAID research utilizes biomarkers to understand pharmacological responses and predict long-term efficacy and safety. universiteitleiden.nl Prostaglandin E2 (PGE2) and thromboxane (B8750289) B2 (TXB2) inhibition can be used as biomarkers of COX activity, reflecting a process downstream on the causal pathway between target occupancy and analgesic response for COX inhibitors. universiteitleiden.nl Identifying biomarkers with suitable specificity and sensitivity within the vast biomedical literature remains a challenge. causaly.com

Personalized Medicine Approaches and Stratification of Patients

Personalized medicine aims to tailor healthcare to individual patients based on their unique characteristics, including genetic, environmental, and lifestyle factors. propharmaresearch.comeupati.eu This approach seeks to provide more accurate diagnoses, improve treatment outcomes, and reduce adverse effects by customizing medical care. propharmaresearch.com Patient stratification, a key component of personalized medicine, involves defining subgroups of patients based on specific characteristics to tailor treatments. eupati.eunih.gov

Novel Formulations and Drug Delivery Systems

Novel formulations and drug delivery systems are being developed to address limitations of conventional drug administration, such as inadequate targeting and optimizing drug release. pharmaexcipients.comnih.gov These systems aim to enhance therapeutic efficacy and reduce adverse effects. nih.gov

Research into novel formulations for this compound could focus on further optimizing its tissue-specific delivery to inflamed areas, potentially enhancing efficacy and minimizing systemic exposure. The drug's high affinity binding to carbonic anhydrase in red blood cells provides a tissue-specific transport mechanism designed to deliver sustained levels of the drug to inflamed tissues. newdrugapprovals.orgijpsjournal.comijpsjournal.com Exploring advanced drug delivery systems, such as nanoparticle-based systems, could potentially offer further improvements in targeting and controlled release of this compound. nih.govresearchgate.net One study mentions the potential for formulating this compound and pregabalin (B1679071) into a single dosage form, such as a cored tablet or dual release micro-coating, to achieve sustained and complementary effects for pain treatment. google.com

Cost-Effectiveness Analyses and Health Technology Assessments

Cost-effectiveness analyses and health technology assessments (HTA) are crucial for evaluating the value of new healthcare interventions, including pharmaceuticals. These assessments consider the costs and outcomes of a treatment to inform decision-making by healthcare payers and policymakers. While specific published cost-effectiveness analyses or HTAs for this compound were not extensively found in the search results, such studies are typically conducted to determine the economic value of a drug in a particular healthcare system. Factors considered in these analyses include the drug's efficacy, safety profile, acquisition cost, and impact on healthcare resource utilization. The potential for this compound to offer advantages in terms of safety profile compared to traditional NSAIDs or other COX-2 inhibitors could be a significant factor in its cost-effectiveness. ijoro.orgnih.gov The cost of this compound (2mg), marketed as PUMACOXIB 2 MG, has been reported to vary. sterispharma.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products